The synthesis of Buxaminol E typically involves a multi-step organic process. One common synthetic route includes:
The industrial production may optimize these methods for scalability, employing continuous flow reactors and advanced purification techniques to enhance yield and purity .
Buxaminol E has a complex molecular structure characterized by a steroidal backbone typical of alkaloids. Its molecular formula is C₁₉H₂₃N₃O₃, indicating the presence of nitrogen and oxygen in addition to carbon and hydrogen. Key features of its structure include:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically used to confirm the structure and purity of synthesized Buxaminol E .
Buxaminol E participates in various chemical reactions that can modify its structure or enhance its biological activity:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .
The mechanism of action of Buxaminol E primarily involves its interaction with cholinergic receptors. It is believed to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme:
Molecular dynamics simulations have shown that Buxaminol E forms stable complexes with target proteins, supporting its potential efficacy as a therapeutic agent .
Buxaminol E exhibits several notable physical and chemical properties:
These properties influence its behavior in biological systems and its potential applications in medicinal chemistry .
Buxaminol E has diverse scientific applications across various fields:
Buxaminol E is a steroidal alkaloid defined by the molecular formula C₂₆H₄₄N₂O, corresponding to a molecular weight of 400.65 g/mol (exact mass: 400.345364031) [4] [6]. Its structure integrates a modified pregnane skeleton characteristic of Buxus-derived alkaloids, featuring four fused cycloalkane rings. Key stereochemical features include multiple defined chiral centers, with literature specifying an (3β,5α,16α,20S) configuration [4]. This configuration indicates:
Table 1: Atomic Composition and Key Stereochemical Descriptors of Buxaminol E
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₂₆H₄₄N₂O |
| Molecular Weight | 400.65 g/mol |
| Exact Mass | 400.345364031 |
| CAS Registry Number | 14155-76-1 |
| Defined Stereocenters | C-3, C-5, C-16, C-20 |
| Configuration | (3β,5α,16α,20S) |
| Double Bond Position | Δ⁹⁽¹¹⁾ |
| Topological Polar Surface Area | 49.5 Ų |
Buxaminol E belongs to the steroidal alkaloid subclass, specifically within the pregnane-type group isolated from Buxus species (e.g., Buxus longifolia, Buxus sempervirens) [6] [7]. Its core structure retains the C₂₁ pregnane carbon framework (cyclopentanoperhydrophenanthrene), distinguishing it from triterpenoid alkaloids (e.g., those based on the C₃₀ lanostane skeleton). Key structural markers include:
While explicit spectroscopic data for Buxaminol E is limited in public literature, its structural assignment relies on established methodologies for Buxus alkaloids:
Table 2: Key Spectroscopic Techniques and Inferences for Buxaminol E
| Technique | Key Inferences |
|---|---|
| ¹H-NMR | Methylamino groups, olefinic protons, carbinol methine, methyl group environments |
| ¹³C-NMR | Carbon types (olefinic, oxygenated, nitrogenated, aliphatic), ring junction carbons |
| Mass Spectrometry | Molecular mass confirmation, fragmentation pathways for functional groups |
| X-Ray Crystallography | Not reported; comparative analysis supports ring conformations/stereocenters |
CAS No.: 123334-18-9
CAS No.: 1397-77-9
CAS No.: 27973-72-4
CAS No.: 151333-45-8
CAS No.: 82-71-3